1,3-Dimethyl-5-(trimethylsilyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1,3-Dimethyl-5-(trimethylsilyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups and a trimethylsilyl group. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(trimethylsilyl)pyrimidine-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the reaction of 1,3-dimethylbarbituric acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(trimethylsilyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring .
Scientific Research Applications
1,3-Dimethyl-5-(trimethylsilyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial properties, making this compound a candidate for drug development.
Industry: It is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-(trimethylsilyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyluracil: Similar structure but lacks the trimethylsilyl group.
1,3-Dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Contains a chromenylidene group instead of a trimethylsilyl group.
Uniqueness
1,3-Dimethyl-5-(trimethylsilyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
62803-31-0 |
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Molecular Formula |
C9H16N2O2Si |
Molecular Weight |
212.32 g/mol |
IUPAC Name |
1,3-dimethyl-5-trimethylsilylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H16N2O2Si/c1-10-6-7(14(3,4)5)8(12)11(2)9(10)13/h6H,1-5H3 |
InChI Key |
UBYDUBKZHXCUOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)[Si](C)(C)C |
Origin of Product |
United States |
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